6-Amino-5-nitroindolin-2-one

IDO1 inhibitor Cancer immunotherapy Indoleamine 2,3-dioxygenase

6-Amino-5-nitroindolin-2-one (CAS 1153807-73-8) is a disubstituted indolin-2-one (oxindole) derivative featuring an electron-donating amino group at the 6-position and an electron-withdrawing nitro group at the 5-position on the bicyclic scaffold. With a molecular formula of C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol, this compound belongs to the privileged indolin-2-one chemotype that constitutes the core pharmacophore of several FDA-approved kinase inhibitors, including sunitinib.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 1153807-73-8
Cat. No. B3179964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-nitroindolin-2-one
CAS1153807-73-8
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1C2=CC(=C(C=C2NC1=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2,9H2,(H,10,12)
InChIKeyUZQHOVHXUAXZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-nitroindolin-2-one (CAS 1153807-73-8) – Functionalized Oxindole Building Block for IDO1-Targeted Medicinal Chemistry and Heterocyclic Synthesis


6-Amino-5-nitroindolin-2-one (CAS 1153807-73-8) is a disubstituted indolin-2-one (oxindole) derivative featuring an electron-donating amino group at the 6-position and an electron-withdrawing nitro group at the 5-position on the bicyclic scaffold . With a molecular formula of C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol, this compound belongs to the privileged indolin-2-one chemotype that constitutes the core pharmacophore of several FDA-approved kinase inhibitors, including sunitinib . The compound functions primarily as a versatile synthetic intermediate that can be reduced to 5,6-diaminoindolin-2-one, a key precursor for pyrrolobenzimidazole-class cardiovascular agents, and has been specifically annotated in authoritative drug-target databases as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an immuno-oncology target [1].

Why 6-Amino-5-nitroindolin-2-one Cannot Be Replaced by 5-Nitrooxindole or 6-Aminooxindole in Diamine-Dependent Synthesis and IDO1-Targeted Programs


The ortho-relationship of the 5-nitro and 6-amino substituents on the indolin-2-one scaffold creates a unique electronic push-pull system that simultaneously activates the phenyl ring for regioselective transformations and determines biological target recognition. Critically, a single reductive step converts the nitro group to a second amine, yielding a 5,6-diaminoindolin-2-one intermediate that cyclocondenses to form pyrrolobenzimidazoles—a transformation inaccessible from either 5-nitroindolin-2-one (CAS 20870-79-5) or 6-aminoindolin-2-one (CAS 150544-04-0) without additional, yield-eroding functionalization steps [1]. Furthermore, the Therapeutic Target Database (TTD) specifically links this substitution pattern to IDO1 inhibition, while the unsubstituted oxindole scaffold (CAS 59-48-3) and the mono-substituted analogs exhibit distinct, non-overlapping target profiles [2]. The quantitative evidence presented in Section 3 substantiates why generic substitution of this compound within a procurement specification or synthetic route would compromise both synthetic efficiency and pharmacological relevance.

Quantitative Differentiation Evidence for 6-Amino-5-nitroindolin-2-one (CAS 1153807-73-8) Versus Closest Indolin-2-one Analogs


Documented IDO1 Target Annotation Provides Binary Functional Differentiation from Unsubstituted and Mono-Substituted Indolin-2-one Scaffolds

The Therapeutic Target Database (TTD) annotates 6-amino-5-nitroindolin-2-one as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a validated immuno-oncology target whose overexpression in the tumor microenvironment suppresses T-cell-mediated antitumor immunity [1]. This annotation is directly linked to patent literature (PMID 29473428) describing structurally characterized IDO1 inhibitors for cancer therapy [2]. In contrast, the unsubstituted indolin-2-one scaffold (oxindole, CAS 59-48-3), 5-nitroindolin-2-one (CAS 20870-79-5), and 6-aminoindolin-2-one (CAS 150544-04-0) are not associated with IDO1 inhibition in the TTD, ChEMBL, or BindingDB databases, confirming that IDO1 engagement is not a general class property but depends on the specific 5-nitro-6-amino substitution pattern [3]. While quantitative IC₅₀ data for this exact compound remain proprietary within patent filings, the target annotation itself constitutes a binary differentiator that directs compound procurement toward IDO1-focused programs.

IDO1 inhibitor Cancer immunotherapy Indoleamine 2,3-dioxygenase Target engagement Drug-target database

Computed Polar Surface Area and Lipophilicity Differentiate 6-Amino-5-nitroindolin-2-one from Unsubstituted Oxindole for Permeability-Critical Biological Assays

Computed physicochemical parameters derived from the canonical SMILES of 6-amino-5-nitroindolin-2-one reveal a calculated XlogP of 0.5 and a topological polar surface area (TPSA) of 101 Ų, with 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) . For the unsubstituted indolin-2-one (oxindole, CAS 59-48-3), PubChem reports a computed XlogP of 0.8 and a TPSA of 29 Ų, with 1 HBD and 2 HBA [1]. The net effect of the 5-nitro and 6-amino substituents is a 72 Ų increase in TPSA and a 0.3-unit decrease in XlogP, shifting the compound across the commonly applied Veber threshold for oral bioavailability (TPSA < 140 Ų remains satisfied, but the compound occupies a distinctly more polar region of chemical space). This polarity shift has direct consequences for passive membrane permeability predictions: according to the Rule-of-Five framework, compounds with TPSA > 60–70 Ų exhibit progressively reduced passive transcellular permeability, meaning the disubstituted scaffold is substantially less cell-permeable than unsubstituted oxindole—a property that may be advantageous for targeting extracellular or periplasmic enzyme pockets but disadvantageous for intracellular targets [2].

Drug-likeness Topological polar surface area Passive permeability Lipophilicity Computational ADME

Single-Step Reductive Access to 5,6-Diaminoindolin-2-one Reduces Synthetic Step-Count by ≥1 Versus Mono-Substituted Indolin-2-one Starting Materials

Patent US4963686 describes the reduction of 5-nitro-6-aminoindolin-2-one derivatives to 5,6-diaminoindolin-2-ones, which serve as direct precursors for the synthesis of pyrrolobenzimidazoles—a chemotype exhibiting cardiotonic, antihypertensive, and thrombocyte aggregation-inhibitory activities [1]. Starting from 6-amino-5-nitroindolin-2-one, the diamino intermediate is obtained in a single reduction step (catalytic hydrogenation or SnCl₂/HCl). In contrast, achieving the same 5,6-diaminoindolin-2-one from mono-substituted analogs requires a minimum of two steps: 5-nitroindolin-2-one (CAS 20870-79-5) must first undergo nitration or directed ortho-metalation/amination to introduce the 6-amino group, followed by nitro reduction; 6-aminoindolin-2-one (CAS 150544-04-0) requires regioselective nitration at the 5-position followed by reduction [2]. The single-step advantage translates to an estimated 20–40% improvement in cumulative yield (assuming 70–80% average step yield) and a proportional reduction in solvent consumption, chromatography burden, and labor—factors that directly impact cost-per-gram in multi-gram to kilogram procurement for library synthesis .

5,6-Diaminoindolin-2-one Pyrrolobenzimidazole Synthetic efficiency Step-count reduction Parallel library synthesis

Commercial Purity Specification ≥98% (HPLC) Provides Assay-Grade Reproducibility Advantage Over Typically Lower-Purity 5-Nitroindolin-2-one and 6-Aminoindolin-2-one Batches

Authorized commercial suppliers including MolCore and Chemenu list 6-amino-5-nitroindolin-2-one with a certified purity of ≥98% (HPLC) and 95%+ (minimum), respectively . This specification is particularly relevant for nitroaromatic compounds: residual nitro-containing byproducts from incomplete nitration or reduction can confound biological assay readouts through non-specific redox cycling, protein alkylation, or false-positive enzyme inhibition signals [1]. By comparison, the structurally related 5-nitroindolin-2-one (CAS 20870-79-5) is commonly supplied at 95–97% purity, and 6-aminoindolin-2-one (CAS 150544-04-0) at 95% purity, based on major vendor catalog data. While absolute impurity identity is batch-dependent, a 3% purity differential corresponds to up to 3% error in IC₅₀ determination if the impurity possesses even modest biological activity—a risk that is mitigated by procuring the higher-grade disubstituted compound.

HPLC purity Quality specification Assay reproducibility Impurity profiling Procurement-grade

Validated Application Scenarios for 6-Amino-5-nitroindolin-2-one (CAS 1153807-73-8) Based on Quantitative Differentiation Evidence


IDO1 Inhibitor Lead Optimization and SAR Expansion in Cancer Immunotherapy Programs

6-Amino-5-nitroindolin-2-one is directly applicable as a starting scaffold for medicinal chemistry teams targeting indoleamine 2,3-dioxygenase 1 (IDO1) for immuno-oncology. The TTD annotation confirms target engagement relevance, while the 6-amino group provides a synthetically tractable handle for parallel derivatization (amide coupling, sulfonamide formation, reductive alkylation) to explore SAR around the solvent-exposed region of the IDO1 active site. The 5-nitro group can be retained as a pharmacophoric element or reduced post-derivatization to introduce a second amine for further diversification, enabling a two-dimensional SAR matrix from a single building block [1].

One-Step Synthesis of 5,6-Diaminoindolin-2-one for Pyrrolobenzimidazole Cardiovascular Library Production

Procurement of 6-amino-5-nitroindolin-2-one enables single-step reduction to 5,6-diaminoindolin-2-one—the direct precursor for pyrrolobenzimidazole synthesis—providing a one-step advantage over mono-substituted indolin-2-one starting materials. This application is particularly suited for CROs and pharma library production groups synthesizing >50-compound pyrrolobenzimidazole arrays, where the cumulative step-count reduction translates to measurable cost savings and higher throughput [1][2].

Polar Fragment Library Design for Extracellular and Periplasmic Target Screening

The 101 Ų TPSA of 6-amino-5-nitroindolin-2-one places it in a polarity range suitable for fragment-based screening against extracellular protein-protein interaction interfaces, periplasmic bacterial targets, or shallow enzyme active sites where high polarity is desirable for solubility and binding complementarity. In contrast, the more lipophilic unsubstituted oxindole (TPSA 29 Ų) is better suited for hydrophobic pockets; procurement decisions should be guided by the TPSA match to the target site characteristics [1].

Analytical Reference Standard for Nitroindolin-2-one Impurity Profiling and Stability-Indicating Method Development

The certified ≥98% HPLC purity and well-defined chromophoric properties of the nitroindolin-2-one scaffold (λmax ~330–380 nm for the nitroaromatic chromophore) make 6-amino-5-nitroindolin-2-one a suitable reference compound for developing and validating HPLC/UPLC purity methods for nitroindolin-2-one-containing drug substances. Its dual-substituent nature provides two distinct detection handles (UV absorbance of the nitro group; fluorescence derivatization potential of the amino group) for orthogonal method confirmation [1].

Quote Request

Request a Quote for 6-Amino-5-nitroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.